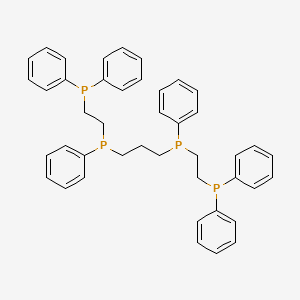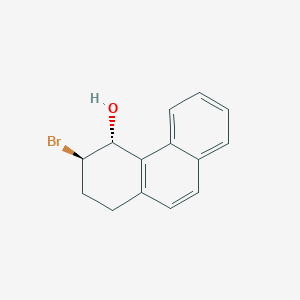
2-Piperidinone, 1-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinone, 1-chloro- is an organic compound that belongs to the class of piperidinones Piperidinones are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesisIt is a derivative of 2-piperidinone, which is a key intermediate in the synthesis of various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-Piperidinone, 1-chloro- can be achieved through several methods. One common method involves the chlorination of 2-piperidinone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction typically takes place under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial production methods for 2-Piperidinone, 1-chloro- often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
2-Piperidinone, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-Piperidinone, 1-chloro- can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2-piperidinone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Piperidinone, 1-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-chloro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
2-Piperidinone, 1-chloro- can be compared with other similar compounds, such as:
2-Piperidinone: The parent compound, which lacks the chlorine atom.
4-Piperidinone: A structural isomer of 2-piperidinone, which has the carbonyl group at the 4-position instead of the 2-position.
N-Methyl-2-piperidinone: A derivative of 2-piperidinone with a methyl group attached to the nitrogen atom.
The uniqueness of 2-Piperidinone, 1-chloro- lies in its reactivity due to the presence of the chlorine atom, which allows for various substitution reactions and the formation of diverse derivatives .
Properties
CAS No. |
54468-04-1 |
|---|---|
Molecular Formula |
C5H8ClNO |
Molecular Weight |
133.57 g/mol |
IUPAC Name |
1-chloropiperidin-2-one |
InChI |
InChI=1S/C5H8ClNO/c6-7-4-2-1-3-5(7)8/h1-4H2 |
InChI Key |
VZATVEIENQFSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B14626292.png)
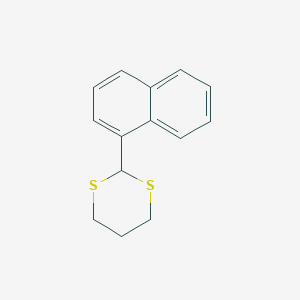
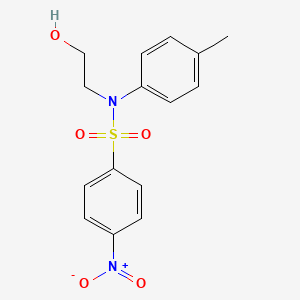
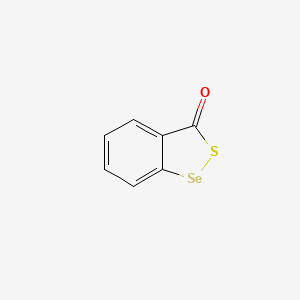
![2-[2-(4-Benzylpiperazin-1-yl)ethyl]quinoline](/img/structure/B14626325.png)
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
![N-Methoxy-17-methyl-17-[(trimethylsilyl)oxy]androsta-1,4-dien-3-imine](/img/structure/B14626350.png)
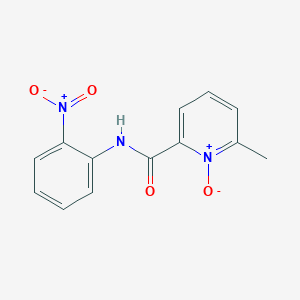
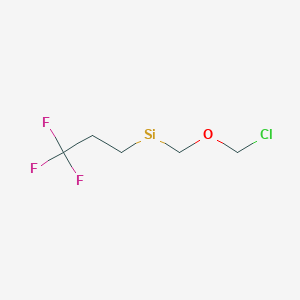
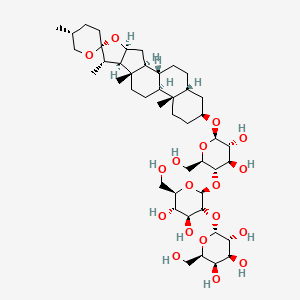
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
